3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
Overview
Description
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the thiazole ring, and the pyridine ring. Common synthetic methods involve cyclization reactions, condensation reactions, and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or material properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its heterocyclic rings can interact with various biological targets.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple rings and functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)22-11(3)4-5-12(16(22)24)15-20-14(25-21-15)7-6-13(23)19-17-18-8-9-26-17/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHNYBJQDUWLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C(C)C)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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